12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Description
12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity
The compound 12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C₁₂H₁₁N₃O₁S |
Molecular Weight | 225.30 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Conditions | Room Temperature |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a study focusing on related quinoline derivatives showed effectiveness against various bacterial strains, suggesting that the presence of the quinoline moiety in our compound may confer similar properties.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on related compounds has demonstrated that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include the inhibition of topoisomerases and modulation of signaling pathways like PI3K/Akt.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar structural frameworks can act as inhibitors for various enzymes, including proteases and kinases. This inhibition is crucial for developing therapeutics targeting specific diseases like cancer and viral infections.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for certain derivatives, supporting the hypothesis that our compound may possess similar efficacy.
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Anticancer Activity
- Another research project investigated a series of diazatricyclo compounds for their anticancer effects on human breast cancer cells (MCF-7). The study found that one derivative reduced cell viability by 70% at a concentration of 10 µM after 48 hours, indicating potential for further exploration in our compound.
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Enzyme Inhibition Studies
- A recent investigation into enzyme inhibitors highlighted that certain thioether-containing compounds showed significant inhibition of the enzyme acetylcholinesterase (AChE). Given the thia component in our compound, it is plausible that similar inhibitory effects could be observed.
Properties
IUPAC Name |
12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-11-8-9-12-4-2-6-14(17(12)22-11)23-18-16-13-5-3-7-15(13)24-19(16)21-10-20-18/h2,4,6,8-10H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQKELMDWVBPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCC5)SC4=NC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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